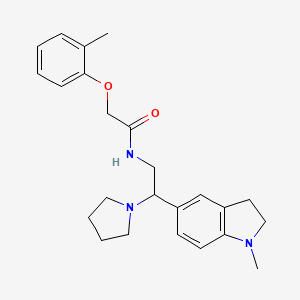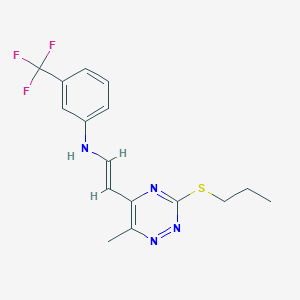
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound known for its potential applications in various scientific research fields. The compound features a unique combination of functional groups that contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Triazine Ring: A precursor such as 3-(propylsulfanyl)-1,2,4-triazine is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Vinylation: The triazine derivative is then subjected to a vinylation reaction using vinyl halides under basic conditions to introduce the vinyl group.
Aromatic Substitution: Finally, the vinyl-substituted triazine undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)aniline in the presence of a Lewis acid catalyst to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, with optimizations for large-scale processes. Key factors include the selection of efficient catalysts, optimization of reaction temperatures, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing propylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
The major products formed depend on the type of reaction and conditions. For example:
Oxidation of the propylsulfanyl group forms sulfoxides or sulfones.
Reduction of nitro groups forms amines.
Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules and materials. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or molecular probes due to their ability to interact with specific biological targets.
Medicine
The compound is explored for pharmaceutical applications, particularly in the development of new drugs with potential therapeutic effects. Its unique structure may contribute to bioactivity and specificity.
Industry
In industrial applications, this compound is used in the development of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to active sites or modulate the activity of target proteins, influencing biological pathways.
Comparison with Similar Compounds
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is unique due to its combination of a triazine ring, propylsulfanyl group, and trifluoromethyl-substituted aromatic ring. Similar compounds include:
N-(2-(6-Methyl-3-(ethylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline: This compound has an ethylsulfanyl group instead of a propylsulfanyl group, affecting its reactivity and biological activity.
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline: This compound features a different substitution pattern on the aromatic ring, influencing its chemical properties and applications.
Properties
IUPAC Name |
N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h4-8,10,20H,3,9H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXXWFOFCUOCK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
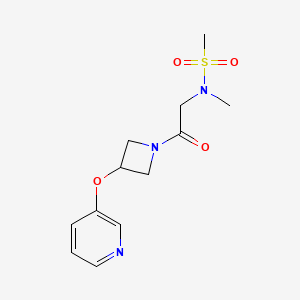
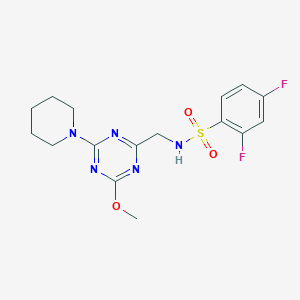
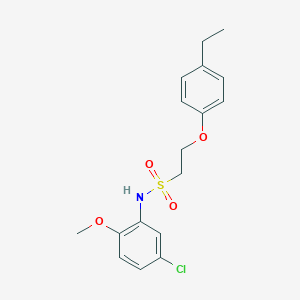
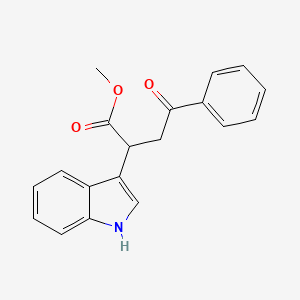
![N-(2,3-dimethylphenyl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2663393.png)
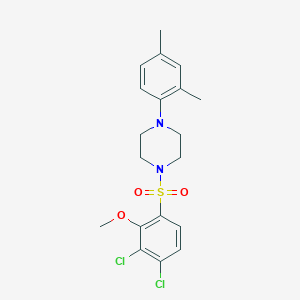
![ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
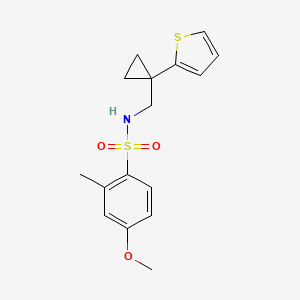
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide](/img/structure/B2663399.png)

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2663402.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)
